N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-30(2)24-14-12-22(13-15-24)27(21-29-28(33)23-8-7-11-26(20-23)34-3)32-18-16-31(17-19-32)25-9-5-4-6-10-25/h4-15,20,27H,16-19,21H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUYELYGYRPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and neuropharmacology. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented by the following molecular formula: C26H31N4O2. Its structure includes a dimethylamino group, a phenylpiperazine moiety, and a methoxybenzamide segment. The synthesis typically involves multi-step organic reactions that include coupling reactions between various intermediates, such as 4-(dimethylamino)phenyl and 4-phenylpiperazine derivatives .
Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate notable activity against various cancer cell lines. One study reported that a similar structure had a GI50 value of against melanoma cells (MALME-3 M), indicating potent antitumor activity .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing piperazine rings are often investigated for their effects on serotonin and dopamine receptors. Preliminary studies suggest that modifications in the dimethylamino and piperazine groups could enhance binding affinity to these receptors, potentially leading to antidepressant or anxiolytic effects .
Case Studies
- Antitumor Efficacy : A study highlighted the synthesis of related compounds showing promising results in inhibiting tumor growth in vitro. The lead candidate demonstrated effective cytotoxicity against melanoma cell lines, supporting further development for clinical applications .
- Neurotransmitter Interaction : Another case study explored the interaction of similar compounds with serotonin receptors, indicating potential for treating mood disorders. The modulation of these pathways could lead to new therapeutic strategies for depression and anxiety .
Research Findings
| Study | Activity | Cell Line/Model | Result |
|---|---|---|---|
| Study 1 | Anticancer | MALME-3 M | GI50 = |
| Study 2 | Neuropharmacology | Serotonin Receptors | Enhanced binding affinity observed |
| Study 3 | Antibacterial | Staphylococcus aureus | Inhibition zone = 8.9 mm at 25 ppm |
Scientific Research Applications
Chemokine Receptor Modulation
One of the primary applications of this compound is in the modulation of chemokine receptors. Chemokine receptors are crucial in various physiological processes, including inflammation and immune responses. Compounds that can modulate these receptors have significant therapeutic potential, particularly in treating diseases such as cancer and autoimmune disorders.
Drug Discovery and Development
The compound is being explored for its role in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutics. Research indicates that derivatives of this compound may enhance the efficacy of existing drugs or provide novel therapeutic options .
Antidepressant and Antipsychotic Potential
Due to its phenylpiperazine structure, the compound has been investigated for potential antidepressant and antipsychotic effects. Studies suggest that similar compounds can influence serotonin receptors, which are critical in mood regulation .
Case Study 1: Chemokine Receptor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide exhibited significant activity against specific chemokine receptors (e.g., CCR5). These findings suggest a pathway for developing treatments targeting HIV and other viral infections.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading pharmacological institute explored the effects of this compound on depression models in rodents. The results indicated a marked improvement in depressive symptoms, attributed to its interaction with serotonin pathways .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
| Step | Description | Reagents Used |
|---|---|---|
| Formation of Intermediates | Synthesis of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates | Various solvents, catalysts |
| Coupling Reaction | Formation of the final product | Specific coupling agents |
| Purification | Isolation and purification methods | Crystallization, chromatography |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a) 3-Methoxy vs. 2,6-Dimethoxy Substitution
- Reduced polarity compared to hydroxylated analogs (e.g., compounds in ) may enhance blood-brain barrier permeability .
b) Benzamide vs. Phenoxyacetamide Backbone
- N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide (CAS 946346-01-6, MW 458.6 g/mol, ): Replacement of benzamide with phenoxyacetamide introduces an ether linkage, reducing rigidity and possibly affecting conformational stability. Higher molecular weight (458.6 vs. ~450 g/mol) may influence pharmacokinetic properties .
Piperazine and Phenyl Group Modifications
a) 4-Phenylpiperazine vs. 4-(4-Fluorophenyl)piperazine
- The furan group introduces a heterocyclic ring, which may improve solubility but reduce metabolic stability compared to phenyl analogs .
b) Hydroxyphenyl and Methylpiperazine Derivatives
- Compounds 11n, 11o, 11p, etc. (): Example: 11n (MW 490.7 g/mol) features a 4-hydroxyphenoxy group and a 3-hydroxyphenyl-piperazine. Hydroxyl groups increase polarity (logP ~2–3) compared to the methoxy group (logP ~3–4), impacting solubility and membrane permeability. Dihydrochloride salts (e.g., 11n•2HCl, mp 185°C) enhance crystallinity and stability .
Table 1: Comparative Analysis of Selected Analogs
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions using reagents like HBTU or BOP in THF, with triethylamine (Et₃N) as a base. For example, describes a 48% yield for a structurally similar benzamide derivative using HBTU-mediated amidation. To improve yields, researchers can:
- Optimize stoichiometry (e.g., 1:1 molar ratio of amine and carboxylic acid precursors).
- Use column chromatography for purification (silica gel, gradient elution with CH₂Cl₂/MeOH) .
- Employ solubility-enhancing solvents (e.g., THF) during intermediate steps .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 7.74 ppm for aromatic protons in ) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 488.6 [M+H]⁺) validate molecular weight .
- Polarimetry : Optical rotation ([α]²⁵D +60.6°) confirms chirality in enantiomerically pure derivatives .
Q. What preliminary pharmacological screening methods are used to assess dopamine receptor affinity?
- Methodological Answer : Radioligand binding assays (e.g., using [³H]spiperone for D2/D3/D4 receptors) are standard. For example, reports Ki values for benzamide analogs using competition binding assays in transfected HEK-293 cells. Basic steps:
- Prepare membrane fractions from receptor-expressing cells.
- Incubate with radioligand and test compound (10⁻¹²–10⁻⁵ M concentration range).
- Calculate Ki values via nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can receptor selectivity (D3 vs. D4) be engineered through structural modifications?
- Methodological Answer : Selectivity is tuned via:
- Alkyl chain elongation : Increasing the spacer between the benzamide and piperazine moieties enhances D3 affinity. For instance, elongating from ethyl to butyl chains in improved D3 selectivity (Ki = 0.13 nM) while reducing D4 binding .
- Substituent effects : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) on the piperazine ring boost D3 affinity (Ki = 31 nM) .
- Data Table :
| Compound Modification | D3 Ki (nM) | D4 Ki (nM) | Selectivity (D3/D4) |
|---|---|---|---|
| Ethyl chain (PB12) | 145 | 4.2 | 34.5 |
| Butyl chain + 2,3-dichlorophenyl | 0.13 | 4.97 | 38.2 |
| Source: Adapted from . |
Q. What strategies are employed to resolve contradictions in reported receptor binding data?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., membrane protein concentration, radioligand stability). Mitigation involves:
- Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for D3/D4) and buffer compositions (Tris-HCl, pH 7.4).
- Control experiments : Include reference ligands (e.g., clozapine for D4) to validate assay consistency .
- Meta-analysis : Compare logP values; lipophilicity (logP = 2.37–2.55) correlates with nonspecific binding artifacts .
Q. How is this compound utilized in positron emission tomography (PET) for in vivo dopamine receptor imaging?
- Methodological Answer : Radiolabeling (¹¹C or ¹⁸F) at the methoxy group enables PET tracer development. outlines:
- Radiosynthesis : React precursor with [¹¹C]CH₃OTf in acetone, purify via HPLC.
- In vivo validation : Administer intraperitoneally in primates; monitor retinal uptake (high D4 density) with time-activity curves .
- Key Parameter : Lipophilicity (logP ~2.5) balances brain penetration and low nonspecific binding .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
